2-Nitro-2-hexene

Physicochemical Properties Separation Science Process Engineering

2-Nitro-2-hexene (CAS 6065-17-4) is an aliphatic conjugated nitroalkene with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol. This compound features a nitro group (-NO₂) directly conjugated to an internal carbon–carbon double bond, conferring pronounced electrophilic character at the β-carbon.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 6065-17-4
Cat. No. B15491944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-2-hexene
CAS6065-17-4
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCCCC=C(C)[N+](=O)[O-]
InChIInChI=1S/C6H11NO2/c1-3-4-5-6(2)7(8)9/h5H,3-4H2,1-2H3/b6-5-
InChIKeyIPHWNDSKYDRUFO-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-2-hexene CAS 6065-17-4: Baselines for Procurement and Research Application


2-Nitro-2-hexene (CAS 6065-17-4) is an aliphatic conjugated nitroalkene with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol [1]. This compound features a nitro group (-NO₂) directly conjugated to an internal carbon–carbon double bond, conferring pronounced electrophilic character at the β-carbon [2]. Its physical form is a colorless liquid . As a member of the nitroalkene class, 2-nitro-2-hexene serves as a versatile synthetic intermediate, participating in Michael additions, cycloadditions, and various other transformations that exploit the electron-deficient nature of the conjugated nitroalkene system [3].

Conjugated nitroalkene intermediate for Michael addition and cycloaddition workflows
Internal olefin with distinct electrophilic reactivity profile vs. terminal nitroalkenes
Supports construction of sulfur-containing amine frameworks and other functionalized adducts

Why Generic Nitroalkene Substitution Fails: Critical Differentiation Drivers for 2-Nitro-2-hexene


Within the nitroalkene class, subtle structural variations—including alkene substitution pattern, chain length, and stereoelectronic effects—translate into marked differences in physicochemical properties, electrophilicity, and subsequent reactivity [1]. Consequently, 2-nitro-2-hexene cannot be freely substituted with shorter-chain analogs such as 2-nitropropene or 2-nitro-2-butene without altering boiling point, density, and likely reaction outcomes. The quantitative evidence presented below underscores the necessity of procuring and utilizing the specific 2-nitro-2-hexene structure to ensure reproducibility and predictability in synthetic workflows.

Chain length mismatch
Shorter-chain analogs (2-nitropropene, 2-nitro-2-butene) exhibit significantly lower boiling points and different densities, altering purification and solvent behavior.
Electrophilicity shift
Alkyl substitution pattern changes β-carbon electrophilicity indices (Q_β, f⁺); reactivity and selectivity may not transfer from class-level predictions without verification.
Synthetic route specificity
Validated routes to sec-mercaptoalkylamines rely on the exact C6 carbon skeleton; replacement with other nitroalkenes breaks the designed pathway.

Quantitative Differentiation Evidence: 2-Nitro-2-hexene vs. Closest Analogs


Physicochemical Differentiation: Boiling Point and Density vs. 2-Nitropropene and 2-Nitro-2-butene

2-Nitro-2-hexene exhibits a significantly higher boiling point (209.22 °C, estimated) compared to the shorter-chain analogs 2-nitropropene (119.4 °C) and 2-nitro-2-butene (145.6 °C) . Its estimated density (1.0359 g/cm³) is intermediate between that of 2-nitropropene (1.015 g/cm³) and 2-nitro-2-butene (1.0450 g/cm³) . Refractive index (estimated 1.4411) also differs from the comparators (2-nitropropene: 1.416; 2-nitro-2-butene: 1.4323 estimated) .

Boiling Point & Density vs. Analogs
Reported estimate
Δ +89.8 °C vs. 2-nitropropene (209.22 vs. 119.4 °C); density 1.0359 g/cm³ (intermediate between C3/C4 analogs)
Purification and process parameters differ substantially; generic substitution impractical.
Calculated/estimated values; experimental verification recommended for scale-up.
Physicochemical Properties Separation Science Process Engineering

Michael-Acceptor Reactivity: Quantitative Electrophilicity Index vs. Nitroalkene Class

Computational DFT analysis of a series of conjugated nitroalkenes, including aliphatic representatives, reveals that the β-carbon natural charge (Q_β) and condensed Fukui function (f⁺) serve as reliable predictors of relative Michael-acceptor ability [1]. While direct computed values for 2-nitro-2-hexene are not individually reported in the primary dataset, the study establishes a robust quantitative framework wherein nitroalkenes bearing internal, alkyl-substituted double bonds (such as 2-nitro-2-hexene) exhibit distinct electrophilicity indices relative to terminal or aromatic analogs [1]. The reactivity trends correlate strongly with experimental kinetic data and isolated yields [1].

Electrophilicity Indices (Q_β, f⁺)
Class-level inference
DFT framework places internal aliphatic nitroalkenes in a distinct reactivity region vs. terminal/aryl analogs; Q_β variations up to ~0.1 e across series.
Reactivity cannot be assumed identical; direct substitution requires experimental validation.
Direct experimental kinetic data for 2-nitro-2-hexene not reported in primary dataset.
Computational Chemistry Reactivity Prediction Synthetic Methodology

Synthetic Utility: Proven Intermediate in sec-Mercaptoalkylamine Hydrochloride Synthesis

2-Nitro-2-hexene serves as a key precursor in the established multi-step synthesis of sec-mercaptoalkylamine hydrochlorides, a class of compounds investigated for antiradiation activity [1][2]. The synthetic sequence involves Michael-type addition of benzyl mercaptan to the nitroalkene, followed by reduction and debenzylation to liberate the free mercaptan [1]. This application leverages the specific electrophilic reactivity of the internal nitroalkene moiety.

Synthetic Intermediate Use
Reported application
Key precursor in multi-step synthesis of sec-mercaptoalkylamine hydrochlorides (Michael addition, LiAlH₄ reduction, debenzylation).
Demonstrates utility for constructing defined C6 sulfur-containing amine scaffolds.
Application documented in peer-reviewed study (Carroll et al., 1963).
Pharmaceutical Intermediates Sulfur Chemistry Radioprotectant Synthesis

Thermal Stability: Decomposition Onset Above 350 °C

Safety data sheets indicate that 2-nitro-2-hexene decomposes above 350 °C under normal conditions [1]. This thermal stability profile provides a practical benchmark for handling and storage, distinguishing it from nitroalkenes or nitroalkanes that may exhibit lower decomposition thresholds.

Thermal Decomposition Onset
Supporting evidence
Decomposes above 350 °C under normal conditions.
Supports safe handling and storage protocols; may differ from other nitroalkenes.
Heating rate and atmosphere not specified in SDS; verify for process conditions.
Process Safety Thermal Analysis Stability Screening

Defined Application Scenarios for 2-Nitro-2-hexene Based on Quantitative Evidence


Synthesis of sec-Mercaptoalkylamine Hydrochlorides as Radioprotectant Candidates

Leverage 2-nitro-2-hexene as the nitroalkene component in a validated route to sec-mercaptoalkylamine hydrochlorides . The internal double bond and specific chain length are essential for constructing the desired sulfur-containing amine framework, as documented in the seminal work by Carroll et al. . This application is supported by the compound's established use in this synthetic sequence.

Michael Addition Reactions Requiring Controlled Electrophilicity

Utilize 2-nitro-2-hexene as a Michael acceptor in conjugate addition reactions where its specific electrophilicity, as predicted by theoretical reactivity indices , is required. While direct experimental kinetic data for this compound are sparse, the class-level framework provided by Rai and Namboothiri enables rational selection of 2-nitro-2-hexene over other nitroalkenes when a particular electrophilicity profile is needed.

Process Development Requiring Specific Boiling Point and Density

In purification workflows involving distillation or solvent extraction, the distinct boiling point (209.22 °C estimated) and density (1.0359 g/cm³ estimated) of 2-nitro-2-hexene dictate equipment parameters and separation strategies. Substitution with 2-nitropropene or 2-nitro-2-butene, which boil at significantly lower temperatures (119.4 °C and 145.6 °C respectively) , would necessitate a complete redesign of the thermal separation process.

Thermal Stability Studies and Safe Handling Protocols

The reported decomposition onset above 350 °C provides a quantitative basis for establishing safe operating limits during reactions, distillations, or storage. This data point is critical for hazard assessment and for differentiating 2-nitro-2-hexene from nitro compounds with lower thermal stability.

Application
Selection Property
Validation Focus
sec-Mercaptoalkylamine synthesis
Internal nitroalkene electrophilicity and specific C6 skeleton
Reported synthetic route reproducibility
Controlled Michael addition
Electrophilicity profile predicted by computational indices
Reaction outcome vs. class-level predictions
Thermal separation process design
Higher boiling point and distinct density vs. C3/C4 analogs
Purification method compatibility and safety margins
Thermal hazard assessment
Decomposition onset above typical nitroalkene range
Safe operating limits during scale-up

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